molecular formula C18H24N4O2 B11156801 N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B11156801
M. Wt: 328.4 g/mol
InChI Key: XSFBILSZBIMXSA-UHFFFAOYSA-N
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Description

N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound characterized by the presence of a piperidine ring substituted with cyanophenyl and diethylcarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with cyanophenyl and diethylcarboxamide groups. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated compounds or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-N-(4-cyanophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C18H24N4O2/c1-3-21(4-2)18(24)22-11-9-15(10-12-22)17(23)20-16-7-5-14(13-19)6-8-16/h5-8,15H,3-4,9-12H2,1-2H3,(H,20,23)

InChI Key

XSFBILSZBIMXSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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